molecular formula C6H3ClIN3 B2597267 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1448695-71-3

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2597267
CAS No.: 1448695-71-3
M. Wt: 279.47
InChI Key: QHCQXONDPOVIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method is as follows :

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 52.32 mmol) in dimethylformamide (DMF, 40 mL).
  • Add N-iodosuccinimide (NIS, 15.7 g, 57.55 mmol) at 0°C.
  • Stir the mixture at room temperature overnight.
  • Add 200 mL of saturated sodium thiosulfate (Na2S2O3) solution.
  • Filter the mixture, wash with water three times, and dry under vacuum to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens and Lewis acids.

    Nucleophilic aromatic substitution: Typical reagents are nucleophiles such as amines or thiols.

    Suzuki coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.

Scientific Research Applications

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is widely used in scientific research due to its versatile chemical properties :

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for kinase inhibitors highlights its importance in medicinal chemistry and drug development .

Properties

IUPAC Name

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCQXONDPOVIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.